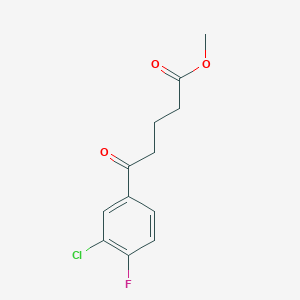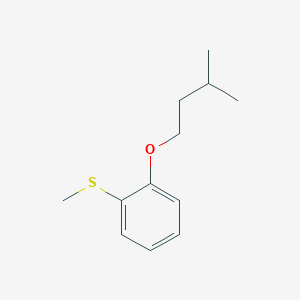
Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a valerate backbone, which is further substituted with a 3-chloro-4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) in methanol
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)
Major Products Formed
Substitution: Depending on the nucleophile, various substituted derivatives of the phenyl ring can be obtained.
Reduction: Methyl 5-(3-chloro-4-fluorophenyl)-5-hydroxyvalerate
Hydrolysis: 5-(3-chloro-4-fluorophenyl)-5-oxovaleric acid
Applications De Recherche Scientifique
Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound can be employed in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(3-chloro-2-methylphenyl)-5-oxovalerate
- Methyl 5-(3-chloro-4-bromophenyl)-5-oxovalerate
- Methyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate
Uniqueness
Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity, binding properties, and overall biological activity. The fluoro substituent, in particular, can enhance metabolic stability and bioavailability, making the compound a valuable candidate for drug development and other applications.
Propriétés
IUPAC Name |
methyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-6-10(14)9(13)7-8/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRSZCZLCPXHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7990319.png)




